molecular formula C8H10ClNO4 B13462801 3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride

Katalognummer: B13462801
Molekulargewicht: 219.62 g/mol
InChI-Schlüssel: RHJFQYOHZVCXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C8H9NO4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride typically involves the reaction of 3,5-dimethoxypyridine with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as methanol or ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy groups and carboxylic acid moiety make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H10ClNO4

Molekulargewicht

219.62 g/mol

IUPAC-Name

3,5-dimethoxypyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO4.ClH/c1-12-5-3-9-4-6(13-2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H

InChI-Schlüssel

RHJFQYOHZVCXLH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1C(=O)O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.